An In-depth Technical Guide to the Synthesis and Purification of Dimethyl Tin Dilaurate
An In-depth Technical Guide to the Synthesis and Purification of Dimethyl Tin Dilaurate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for dimethyl tin dilaurate. The information presented is curated for professionals in research and development, offering detailed experimental protocols, quantitative data, and visual workflows to facilitate a thorough understanding of the core processes.
Core Synthesis Methodologies
Dimethyl tin dilaurate can be synthesized through two principal chemical routes: the reaction of dimethyltin (B1205294) dichloride with lauric acid or its salt, and the transesterification of a laurate ester. The former method is more commonly detailed in existing literature for analogous compounds and offers a straightforward approach.
Synthesis from Dimethyltin Dichloride and Lauric Acid
This widely applicable method involves the reaction of dimethyltin dichloride with two equivalents of lauric acid or a laurate salt in the presence of a base to neutralize the hydrochloric acid byproduct. While specific literature for dimethyl tin dilaurate is sparse, detailed protocols for the synthesis of its close analog, dibutyltin (B87310) dilaurate, provide a reliable framework.
This protocol is adapted from established methods for analogous compounds and is expected to be highly effective for the synthesis of dimethyl tin dilaurate.
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, combine dimethyltin dichloride (1 mole) and lauric acid (2 moles) in a suitable solvent such as ethanol (B145695) or benzene.
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Base Addition: While stirring the mixture, slowly add a solution of a base, such as sodium ethoxide in ethanol (2 moles) or triethylamine (B128534) (2.2 moles) in the reaction solvent, through the dropping funnel. The addition should be controlled to maintain the reaction temperature between 30-60°C.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by checking the pH of the reaction mixture. The reaction is typically complete when the pH becomes neutral.
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Initial Product Isolation: Upon completion, the salt byproduct (e.g., sodium chloride or triethylamine hydrochloride) is removed by filtration.
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Solvent Removal: The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude dimethyl tin dilaurate.
The logical workflow for this synthesis is depicted below.
Caption: Synthesis workflow for dimethyl tin dilaurate from dimethyltin dichloride.
Synthesis via Transesterification
Transesterification represents an alternative route where a lower alkyl ester of lauric acid (e.g., methyl laurate or ethyl laurate) is reacted with dimethyltin oxide. This reaction is typically catalyzed by an organotin compound and driven to completion by removing the lower boiling alcohol byproduct.
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Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a distillation head, charge dimethyltin oxide (1 mole) and a molar excess of the laurate ester (e.g., methyl laurate, >2 moles).
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Catalyst Addition: Introduce a suitable transesterification catalyst. Organotin compounds themselves can often self-catalyze this reaction at elevated temperatures.
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Reaction Conditions: Heat the mixture to a temperature sufficient to initiate transesterification and distill off the alcohol byproduct (e.g., methanol). Typical reaction temperatures range from 120°C to 180°C.
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Completion and Isolation: The reaction is driven to completion by the continuous removal of the alcohol. Once the theoretical amount of alcohol has been collected, the reaction is cooled, and the excess laurate ester is removed by vacuum distillation to yield the crude dimethyl tin dilaurate.
The transesterification pathway is illustrated in the following diagram.
Caption: Transesterification pathway for the synthesis of dimethyl tin dilaurate.
Purification Methodologies
The purification of dimethyl tin dilaurate is crucial to remove unreacted starting materials, byproducts, and residual solvent. The primary methods employed are recrystallization and acid-base washing.
Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical for successful purification.
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Solvent Selection: The ideal solvent should dissolve the crude dimethyl tin dilaurate at an elevated temperature but have low solubility at cooler temperatures. Potential solvents include hexane, heptane, or a mixed solvent system like ethanol/water.
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Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Acid-Base Washing
This technique is useful for removing any residual organotin starting materials or byproducts by converting them into water-soluble salts.
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Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., toluene (B28343) or diethyl ether).
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Acid Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate any basic tin species, making them water-soluble.
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Separation: Separate the aqueous layer.
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Neutralization and Water Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
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Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
The purification workflow is summarized in the diagram below.
Caption: General purification workflow for dimethyl tin dilaurate.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of dimethyl tin dilaurate and its precursors. The data for the synthesis of dimethyl tin dilaurate is extrapolated from highly analogous reactions.
Table 1: Synthesis of Dimethyl Tin Dilaurate from Dimethyltin Dichloride
| Parameter | Value | Reference (Analogous Reaction) |
| Reactants | Dimethyltin Dichloride, Lauric Acid | [1] |
| Molar Ratio (Dichloride:Lauric Acid:Base) | 1 : 2 : 2.2 | [1] |
| Solvent | Ethanol or Benzene | [1] |
| Reaction Temperature | 30 - 60 °C | [1] |
| Reported Yield | 85 - 89 % | [1] |
Table 2: Synthesis of Dimethyltin Dichloride (Precursor)
| Parameter | Value | Reference |
| Reactants | Metallic Tin, Methyl Chloride | [2][3][4] |
| Catalyst | Phosphonium Iodide or other catalysts | [2][3] |
| Reaction Temperature | 150 - 180 °C | [3] |
| Reported Yield | > 90 % | [3][4] |
| Purity (after distillation) | > 99 % | [3] |
Table 3: Physical and Chemical Properties of Dimethyl Tin Dilaurate
| Property | Value | Reference |
| Molecular Formula | C₂₆H₅₂O₄Sn | [5][6] |
| Molecular Weight | 547.4 g/mol | [5] |
| CAS Number | 2179-99-9 | [5][6] |
| Appearance | White solid | |
| Boiling Point (Predicted) | 488.2 ± 14.0 °C | [6] |
References
- 1. CN102838631A - Synthesis method of dibutyltin dilaurate - Google Patents [patents.google.com]
- 2. US2679506A - Preparation of dimethyl tin dichloride by direct reaction - Google Patents [patents.google.com]
- 3. US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents [patents.google.com]
- 4. CN102516288A - Synthesis process of dimethyl tin dichloride - Google Patents [patents.google.com]
- 5. Dimethyl tin dilaurate | C26H52O4Sn | CID 16683112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl tin dilaurate | 2179-99-9 [chemicalbook.com]
